1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE
Overview
Description
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a trifluoromethylphenoxyacetyl group
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE involves multiple steps, typically starting with the preparation of the piperazine ring. The methylsulfonyl group can be introduced via sulfonylation reactions, while the trifluoromethylphenoxyacetyl group can be attached through acylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties, such as increased stability and bioavailability
Comparison with Similar Compounds
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE can be compared to other similar compounds, such as:
1-(methylsulfonyl)-4-{[3-(difluoromethyl)phenoxy]acetyl}piperazine: This compound has a difluoromethyl group instead of a trifluoromethyl group, which can affect its chemical reactivity and biological activity.
1-(methylsulfonyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}morpholine: This compound features a morpholine ring instead of a piperazine ring, which can influence its binding properties and pharmacokinetics.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not easily replicated by other compounds .
Properties
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4S/c1-24(21,22)19-7-5-18(6-8-19)13(20)10-23-12-4-2-3-11(9-12)14(15,16)17/h2-4,9H,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLQOCSARZPDCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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